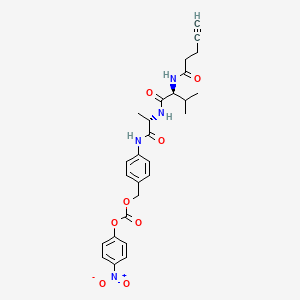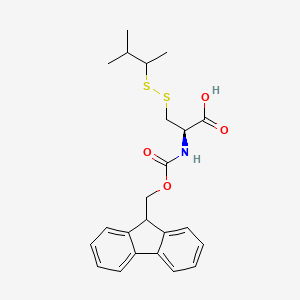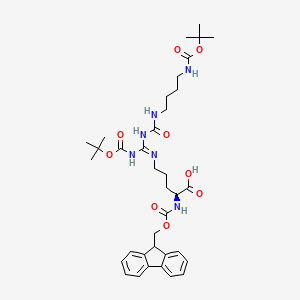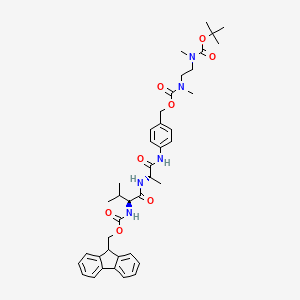
Biotin-Dde
Overview
Description
Biotin-Dde is a cleavable biotin probe that is widely used in biochemical and proteomic research. It consists of a biotin moiety linked to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. This unique structure allows for efficient recovery of streptavidin-bound protein complexes in affinity-based assays under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-Dde involves the conjugation of biotin with an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. The reaction typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a reactive ester.
Conjugation with Azide: The activated biotin is then conjugated with an azide group through a spacer arm.
Incorporation of Dde Moiety: The Dde moiety is incorporated into the spacer arm to allow for hydrazine-cleavable linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin are activated and conjugated with azide groups.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Biotin-Dde undergoes several types of chemical reactions, including:
Cleavage Reaction: The Dde moiety can be cleaved under mild conditions using 2% aqueous hydrazine, releasing the biotin tag and any avidin conjugate bound to it.
Click Chemistry: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Hydrazine: Used for cleaving the Dde moiety under mild conditions.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Major Products Formed
Cleaved Biotin: Upon cleavage of the Dde moiety, biotin is released.
Triazole Linkages: Formed during CuAAC reactions.
Scientific Research Applications
Biotin-Dde has a wide range of applications in scientific research, including:
Bioconjugation: Used for labeling and capturing biomolecules in proteomic studies.
Affinity Purification: Facilitates the efficient recovery of streptavidin-bound protein complexes.
Click Chemistry: Employed in click chemistry reactions for the detection and analysis of biomolecules.
Protein Enrichment: Used in protein enrichment protocols to isolate specific proteins from complex mixtures.
Mechanism of Action
Biotin-Dde exerts its effects through the following mechanisms:
Cleavage of Dde Moiety: The hydrazine-cleavable Dde moiety allows for the controlled release of biotin under mild conditions, enabling the recovery of bound proteins.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, facilitating the capture and isolation of biotinylated proteins.
Azide Group Reactivity: The azide group participates in CuAAC reactions, forming stable triazole linkages with alkyne-functionalized molecules.
Comparison with Similar Compounds
Biotin-Dde can be compared with other similar compounds such as:
Biotin-Picolyl Azide: Similar to this compound, but contains a picolyl azide moiety instead of a simple azide group.
Biotin-PEG4-Alkyne: Contains a polyethylene glycol (PEG) spacer arm and an alkyne group, used for selective protein degradation in PROTAC applications.
Uniqueness of this compound
- The hydrazine-cleavable Dde moiety provides a unique advantage for controlled release under mild conditions.
- The combination of biotin and azide functionalities allows for versatile applications in bioconjugation and click chemistry .
Properties
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXONQIABZZOLX-FSBGKCOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)













